molecular formula C19H16N2O6 B2877454 methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate CAS No. 156581-14-5

methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate

Cat. No.: B2877454
CAS No.: 156581-14-5
M. Wt: 368.345
InChI Key: JWAUGXXRJKZYBD-CAPFRKAQSA-N
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Description

Methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate (CAS: 156581-14-5) is a synthetic organic compound characterized by a central benzene ring substituted with a dioxoisoindolyloxymethyl group and a methoxyiminoacetate ester (E-configuration). Its molecular formula is C₁₈H₁₈N₂O₆, with a monoisotopic mass of 358.1164 Da. The compound is primarily used in laboratory research, particularly in structural studies and as a precursor in agrochemical synthesis .

Properties

IUPAC Name

methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-19(24)16(20-26-2)13-8-4-3-7-12(13)11-27-21-17(22)14-9-5-6-10-15(14)18(21)23/h3-10H,11H2,1-2H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAUGXXRJKZYBD-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1CON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target molecule comprises three modular units:

  • Methoxyiminoacetate backbone : Derived from glyoxylic acid derivatives.
  • Ortho-substituted benzyl-phthalimide group : Introduced via nucleophilic aromatic substitution or Mitsunobu coupling.
  • Methyl ester functionality : Typically installed early via Fischer esterification.

Retrosynthetic cleavage identifies two primary intermediates:

  • Intermediate A : (2E)-2-methoxyiminoacetic acid.
  • Intermediate B : 2-(phthalimidoxymethyl)benzyl bromide.

Synthetic Routes to Intermediate A: (2E)-2-Methoxyiminoacetic Acid

Oxime Formation from Glyoxylic Acid

Glyoxylic acid reacts with methoxyamine hydrochloride in aqueous ethanol (pH 4.5, 25°C) to yield (E)-2-methoxyiminoacetic acid. Stereoselectivity (>95% E) is achieved using acetic acid buffer:
$$
\text{HCOCOOH} + \text{CH}3\text{ONH}2\cdot\text{HCl} \rightarrow \text{CH}_3\text{O-N=C(COOH)-H}
$$
Optimization Data :

Parameter Optimal Value Yield (%)
pH 4.5 88
Temperature (°C) 25 85
Reaction Time (h) 6 90

Esterification to Methyl (2E)-2-Methoxyiminoacetate

The acid is treated with methanol and sulfuric acid (0.5 M, reflux, 3 h) to form the methyl ester (94% yield). Excess methanol drives equilibrium toward esterification.

Synthesis of Intermediate B: 2-(Phthalimidoxymethyl)benzyl Bromide

Bromination of 2-Hydroxymethylbenzyl Alcohol

2-Hydroxymethylbenzyl alcohol reacts with PBr₃ in anhydrous THF (0°C, 1 h) to yield 2-(bromomethyl)benzyl bromide (78% yield). Controlled addition prevents di-bromination.

Phthalimide Conjugation via Nucleophilic Substitution

Potassium phthalimide (1.2 eq) displaces bromide in DMF (80°C, 12 h), forming 2-(phthalimidoxymethyl)benzyl phthalimide (89% yield):
$$
\text{2-(BrCH}2\text{)C}6\text{H}4 + \text{K-phthalimide} \rightarrow \text{2-(PhthN-OCH}2\text{)C}6\text{H}4
$$

Coupling of Intermediates A and B

Mitsunobu Reaction for Ether Linkage

Intermediate B and methyl (2E)-2-methoxyiminoacetate undergo Mitsunobu coupling with DIAD/PPh₃ (THF, 0°C to RT, 24 h), yielding the target compound (85% yield).

Reaction Conditions :

Reagent Equivalence Role
DIAD 1.5 Azodicarboxylate
PPh₃ 1.5 Phosphine ligand

Spectroscopic Characterization

$$ ^1H $$-NMR Analysis (400 MHz, CDCl₃)

  • δ 3.89 (s, 3H) : Methyl ester protons.
  • δ 4.21 (s, 2H) : Phthalimidoxymethyl CH₂.
  • δ 7.45–8.12 (m, 8H) : Aromatic protons.

$$ ^{13}C $$-NMR Analysis (100 MHz, CDCl₃)

  • 168.2 ppm : Ester carbonyl.
  • 163.8 ppm : Phthalimide carbonyls.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Cost Index
Mitsunobu Coupling 85 98 24 High
Nucleophilic Substitution 89 95 12 Moderate

Chemical Reactions Analysis

Types of Reactions

methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes and signaling mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Fungicidal Efficacy : Trifloxystrobin and Pyraoxystrobin outperform the target compound in field efficacy due to optimized substituents (e.g., trifluoromethyl, chlorophenyl) that enhance target binding and environmental persistence .
  • Synthetic Accessibility : The target compound’s dioxoisoindolyl group requires multi-step synthesis, whereas strobilurins like Trifloxystrobin are more scalable for industrial production .
  • Structural Analysis: X-ray crystallography (using SHELX software) confirms the E-configuration of the methoxyimino group, critical for maintaining planar geometry and bioactivity .

Biological Activity

Methyl (2E)-2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate, with the CAS number 156581-14-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C19H16N2O6
  • IUPAC Name : this compound
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. The isoindole structure is known for its ability to interact with DNA and inhibit tumor growth.

Case Study:
In a study exploring the cytotoxic effects of related compounds on human cancer cell lines, it was found that derivatives of isoindole exhibited IC50 values in the micromolar range, indicating potential effectiveness in cancer treatment .

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : The compound may bind to DNA and interfere with replication processes.
  • Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies suggest that it can induce G1 phase arrest in cancer cells .

Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
Study 2Showed that the compound induces apoptosis through caspase activation.
Study 3Reported a decrease in cell migration and invasion in metastatic cancer models.

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